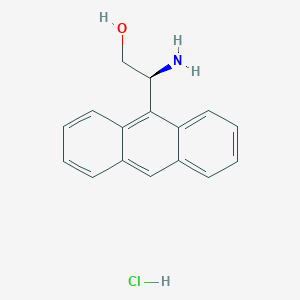

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-2-anthracen-9-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIILJVVXUUBO-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

Functionalization: The anthracene is functionalized to introduce the amino alcohol group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxaldehyde, while reduction could produce anthracene-9-ylmethanol.

Scientific Research Applications

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving fluorescence due to the anthracene moiety, which exhibits strong fluorescence properties.

Industry: Used in the production of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The anthracene moiety allows for strong π-π stacking interactions, while the amino alcohol group can form hydrogen bonds with various biological molecules.

Comparison with Similar Compounds

(S)-2-Amino-2-(naphthalen-1-yl)ethanol Hydrochloride (CAS 2829292-53-5)

- Structural Similarity : 0.92

- Key Difference : Replaces the anthracene group with a naphthalene ring (bicyclic vs. tricyclic aromatic system).

- Implications: Reduced molecular weight and hydrophobicity compared to the anthracene derivative. Smaller aromatic system may weaken π-π interactions, impacting crystallinity or binding affinity in biological targets.

(1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride (CAS 255060-27-6) and (1R,2S)-1-Amino-1-phenylpropan-2-ol Hydrochloride (CAS 88784-91-2)

(S)-3-Amino-3-phenylpropan-1-ol (CAS 82769-76-4)

- Structural Similarity : 0.86

- Key Differences: Amino Position: Amino group at C3 instead of C2. Backbone: Propanol instead of ethanol.

- Implications :

- Altered spatial arrangement may affect hydrogen-bonding capabilities or receptor binding.

- Longer carbon chain could influence metabolic stability in pharmaceutical contexts.

(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine Hydrochloride (CAS 336105-49-8)

- Key Differences: Substituents: Trifluoroethyl group replaces the ethanolamine backbone.

- Implications :

- Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their resistance to oxidation.

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol Hydrochloride (CAS 2177259-39-9)

- Key Differences :

- Implications: Fluorine and methoxy groups may enhance solubility and bioavailability.

Structural and Functional Analysis

Impact of Aromatic Systems

Role of Stereochemistry

Hydrochloride Salt Effects

- All compared compounds are hydrochloride salts, improving water solubility and stability. This feature is critical for pharmacokinetics in drug candidates.

Biological Activity

(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride, a compound with significant potential in biological and chemical applications, is characterized by its unique structural features which include an anthracene moiety and an amino alcohol functional group. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : CHClNO

Molecular Weight : 273.76 g/mol

CAS Number : 874912-77-3

The synthesis of this compound typically involves several key steps:

- Starting Material : Anthracene is used as the base compound.

- Functionalization : Introduction of the amino alcohol group through halogenation, nucleophilic substitution, and reduction.

- Chiral Resolution : The racemic mixture is resolved to isolate the (S)-enantiomer.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.

- π-π Interactions : The anthracene moiety allows for strong π-π stacking interactions, enhancing binding with aromatic residues in proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound exhibits significant antimicrobial effects, making it a candidate for further development in clinical applications .

Fluorescent Properties

The anthracene moiety also contributes to strong fluorescence properties, which have been exploited in the development of optical immunosensors. For instance, a study utilized a derivative of this compound to create a fluorescent tag for detecting Aeromonas hydrophila, achieving a limit of detection (LOD) of 2 CFU/mL . This demonstrates its utility in biosensing applications.

Case Studies

- Immunosensor Development : A one-pot greener synthesis method was employed to create a fluorescent tag based on this compound. This tag was coupled with antibodies for the selective detection of pathogens in complex samples .

- Antimicrobial Evaluation : In vitro studies evaluated the compound's antimicrobial efficacy against various pathogens, revealing low MIC values and indicating its potential as an effective antimicrobial agent .

Q & A

Q. What are the established synthetic routes for (S)-2-amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride?

Methodological Answer: The compound is synthesized via catalytic hydrogenation of a precursor azide. A representative procedure involves:

Reaction Setup : Dissolve 2-azido-2-(anthracen-9-yl)ethanol in ethanol and degas via freeze-pump-thaw cycles.

Catalysis : Add Pd/C (5% w/w) under H₂ atmosphere.

Conditions : Stir at room temperature for 18 hours.

Workup : Filter through Celite and concentrate under reduced pressure to yield the amine, which is subsequently converted to the hydrochloride salt.

| Key Parameters | Details |

|---|---|

| Precursor | 2-azido-2-(anthracen-9-yl)ethanol |

| Catalyst | Pd/C (5 mol%) |

| Solvent | Ethanol |

| Reaction Time | 18 hours |

| Yield | 80% (crude) |

Q. How is the compound characterized to confirm structural identity and purity?

Methodological Answer: A combination of analytical techniques is employed:

NMR Spectroscopy : Assigns proton and carbon environments (e.g., anthracene aromatic signals and chiral center protons).

Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., ESI-MS for exact mass matching).

Elemental Analysis : Validates C, H, N composition (e.g., calc. vs. found ratios).

X-ray Crystallography : Resolves absolute stereochemistry using SHELX software for refinement .

| Technique | Example Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.45 (s, 1H, anthracene-H) | |

| ESI-MS | m/z 288.12 [M+H⁺] (calc. 288.15) | |

| Elemental Analysis | C: 70.01% (calc. 69.78%) |

Q. What solvents are optimal for solubility and reactivity studies?

Methodological Answer: The hydrochloride salt is polar and typically soluble in:

Q. How should the compound be stored to ensure long-term stability?

Methodological Answer:

- Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Packaging : Use amber vials to block light-induced degradation.

- Handling : Conduct experiments in a fume hood to avoid hygroscopic moisture uptake .

Q. How is stereochemical integrity assessed during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with hexane/ethanol mobile phases to resolve enantiomers.

- Optical Rotation : Measure [α]D²⁵ and compare to literature values.

- X-ray Diffraction : Confirm absolute configuration via SHELXL-refined crystallographic data .

Advanced Questions

Q. How can enantioselective synthesis be optimized for higher enantiomeric excess (ee)?

Methodological Answer:

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation.

- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers.

- Monitoring : Track ee via chiral HPLC with UV/Vis detection at 254 nm .

Q. What computational tools predict the compound’s interactions in catalytic systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding with enzymes (e.g., ketoreductases).

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level for mechanistic insights.

- MD Simulations : Analyze stability in solvent using GROMACS .

Q. How is the compound utilized in asymmetric C–C bond-forming reactions?

Methodological Answer:

- Chiral Ligand : Coordinate with Rh(I) to catalyze enantioselective allylic alkylation.

- Substrate Scope : Test anthracene derivatives in cross-couplings (e.g., Suzuki-Miyaura).

- Kinetics : Monitor reaction progress via in situ ¹H NMR .

Q. How are analytical methods validated for quantifying trace impurities?

Methodological Answer:

Q. How to resolve crystallographic data contradictions during refinement?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to split disordered atoms.

- Twinning Analysis : Apply TWIN/BASF commands for non-merohedral twinning.

- Validation : Check R-factor convergence (<5% discrepancy) and ADP consistency .

| Refinement Issue | SHELXL Command | Outcome |

|---|---|---|

| Atomic Disorder | PART 0.5 | Split occupancy |

| Twinned Crystal | TWIN -0.5, 0.5, 0.5 | Corrects intensity data |

| Hydrogen Placement | AFIX 137 | Geometrical constraints |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.